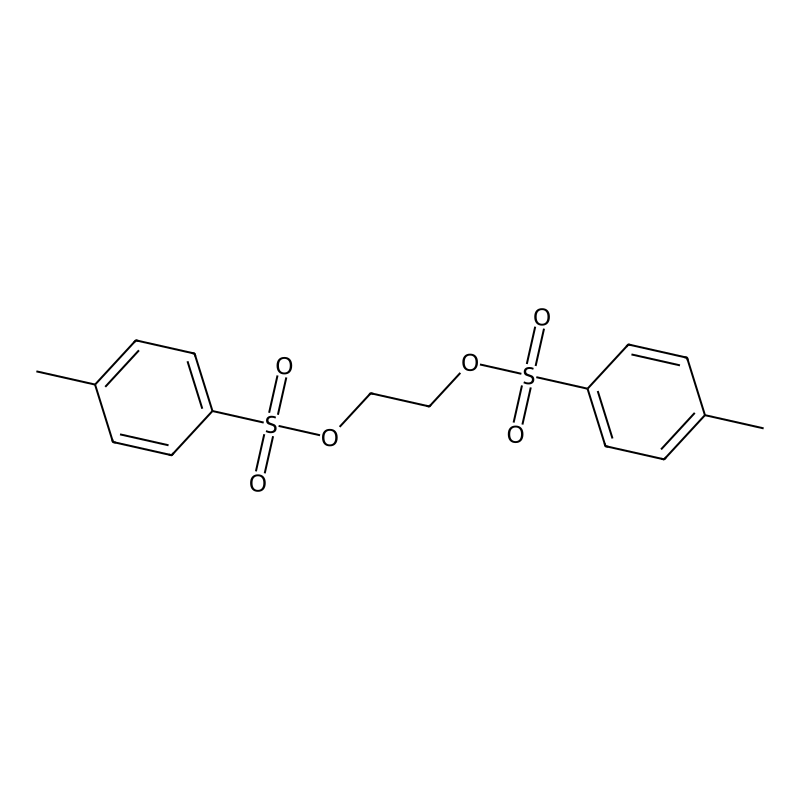1,2-Bis(tosyloxy)ethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Synthesis
Specific Scientific Field: Organic Chemistry
Results or Outcomes: The outcome of the synthesis will be the formation of the target compound. The yield and purity of the product can be determined through techniques such as chromatography and spectroscopy.
Synthesis of Cyclohexyl-fused 1,4,7-triazacyclononane
Summary of the Application: 1,2-Bis(tosyloxy)ethane is used in the synthesis of cyclohexyl-fused 1,4,7-triazacyclononane.
Methods of Application or Experimental Procedures: The specific methods and procedures can vary depending on the target compound. The general process involves using 1,2-Bis(tosyloxy)ethane as a reagent in a chemical reaction.
Results or Outcomes: The outcome of the synthesis will be the formation of cyclohexyl-fused 1,4,7-triazacyclononane. The yield and purity of the product can be determined through techniques such as chromatography and spectroscopy.
Synthesis of 1,2-Ethylenecalixarene
Summary of the Application: 1,2-Bis(tosyloxy)ethane is used in the synthesis of 1,2-ethylenecalixarene.
Results or Outcomes: The outcome of the synthesis will be the formation of 1,2-ethylenecalixarene. The yield and purity of the product can be determined through techniques such as chromatography and spectroscopy.
Synthesis of 1,3- and 1,4-Calix Crown-3
Summary of the Application: 1,2-Bis(tosyloxy)ethane is used in the synthesis of 1,3- and 1,4-calix crown-3.
Results or Outcomes: The outcome of the synthesis will be the formation of 1,3- and 1,4-calix crown-3. The yield and purity of the product can be determined through techniques such as chromatography and spectroscopy.
Synthesis of 1,4-Calix Benzocrown-4
Summary of the Application: 1,2-Bis(tosyloxy)ethane is used in the synthesis of 1,4-calix benzocrown-4.
Results or Outcomes: The outcome of the synthesis will be the formation of 1,4-calix benzocrown-4. The yield and purity of the product can be determined through techniques such as chromatography and spectroscopy.
1,2-Bis(tosyloxy)ethane, with the chemical formula C₁₆H₁₈O₆S₂ and a CAS number of 6315-52-2, is a white to almost white crystalline powder. It has a melting point range of 126.0 to 129.0 °C and is characterized by high purity levels, typically exceeding 99% as determined by high-performance liquid chromatography. This compound is notable for its role as a reagent in organic synthesis, particularly due to its ability to act as a leaving group in various
The primary reactions involving 1,2-bis(tosyloxy)ethane include:
- Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate groups are displaced by nucleophiles.
- Elimination Reactions: Under certain conditions, it can undergo elimination reactions leading to the formation of alkenes.
- Decomposition: The compound may decompose through Hofmann elimination, although the specifics of this reaction can vary based on conditions .
These reactions highlight its utility in organic synthesis, where it facilitates the formation of more complex molecules.
1,2-Bis(tosyloxy)ethane can be synthesized through several methods:
- Tosylation of Ethylene Glycol: Ethylene glycol can be reacted with p-toluenesulfonyl chloride in the presence of a base (such as pyridine) to form 1,2-bis(tosyloxy)ethane. This method typically yields high purity and is straightforward.
- Two-Step Synthesis: Involves first forming an intermediate compound that contains tosylate groups before completing the reaction to yield the final product .
These methods are commonly employed in laboratory settings to produce this compound for research and industrial applications.
1,2-Bis(tosyloxy)ethane finds applications primarily in organic synthesis:
- Reagent in Organic Chemistry: It is widely used as a reagent for introducing tosylate groups into other organic molecules.
- Intermediate in Drug Synthesis: The compound serves as an important intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
- Polymer Chemistry: It can be utilized in polymer chemistry for modifying polymer backbones or side chains .
Several compounds share structural similarities with 1,2-bis(tosyloxy)ethane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethylene Glycol Bis(p-toluenesulfonate) | C₁₆H₁₈O₆S₂ | Similar structure; used similarly as a reagent |
| Ethylene Glycol Ditosylate | C₁₈H₂₀O₆S₂ | Contains two tosylate groups; used in polymerization |
| 1,3-Bis(tosyloxy)propane | C₁₈H₂₀O₆S₂ | Different carbon chain length; also acts as a reagent |
These compounds are unique due to variations in their carbon skeletons or functional groups while retaining similar tosylate functionalities. The presence of multiple tosylate groups or different alkyl chains influences their reactivity and applications in synthesis .
The chemical compound 1,2-Bis(tosyloxy)ethane emerged from advancements in sulfonic acid ester chemistry during the early 20th century. Its development is closely tied to the broader history of ethylene glycol derivatives and tosyl group chemistry. Ethylene glycol, first synthesized by Charles-Adolphe Wurtz in 1856, became a critical precursor for derivatives like 1,2-Bis(tosyloxy)ethane. The introduction of tosyl groups (–SO₂C₆H₄CH₃) as protecting and activating agents in the 1930s enabled the systematic synthesis of sulfonate esters.
The compound gained prominence post-World War II as researchers explored its utility in nucleophilic substitution reactions. Its role as a ditosylating agent—a reagent capable of introducing two tosyl groups—facilitated advancements in macrocyclic compound synthesis and polymer chemistry. The electron-withdrawing nature of tosyl groups, which enhances leaving-group ability, made 1,2-Bis(tosyloxy)ethane indispensable in constructing complex organic architectures.
Nomenclature and Synonyms
1,2-Bis(tosyloxy)ethane is systematically named ethane-1,2-diyl bis(4-methylbenzenesulfonate) under IUPAC guidelines. Its structure reflects the substitution of both hydroxyl groups in ethylene glycol with tosyl (–OTs) groups.
Synonyms include:
- Ethylene glycol ditosylate
- 1,2-Di(tosyloxy)ethane
- Ethane-1,2-diyl bis(4-methylbenzenesulfonate)
- Di-O-tosylglycol
Registry Identifiers:
Structural Classification
1,2-Bis(tosyloxy)ethane belongs to the sulfonic acid ester family, characterized by two para-toluenesulfonyl (tosyl) groups linked to an ethylene glycol backbone. Key structural features include:
The sulfonyl groups confer high stability and reactivity, enabling participation in Williamson ether synthesis and nucleophilic substitutions.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








